![molecular formula C12H23BClNO2 B6289766 (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid pinacol ester hydrochloride, 95% CAS No. 2716849-16-8](/img/structure/B6289766.png)
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid pinacol ester hydrochloride, 95%
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving boronic acids and their derivatives are diverse. They are often used in coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds . They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques . These properties can influence how the compound behaves in different environments and how it can be used in practical applications.Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols . Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal.
Future Directions
The future directions for research on boronic acids and their derivatives are vast. They have potential applications in many areas, including drug discovery, materials science, and chemical synthesis . Ongoing research aims to develop new synthetic methods, explore new applications, and improve our understanding of these compounds .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in various carbon-carbon bond formation reactions .
Mode of Action
Boronic esters, including pinacol boronic esters, are known to be involved in suzuki–miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation, where the boronic ester transfers the organic group to the palladium . The process concludes with the reductive elimination of the palladium catalyst, forming a new carbon-carbon bond .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathway it is involved in. In the case of Suzuki–Miyaura coupling, the result is the formation of a new carbon-carbon bond , which can lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid pinacol ester hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions .
properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10;/h7H,6,8-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOVMIADRFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride |
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